RG7800

Description

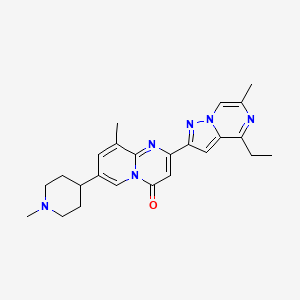

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O/c1-5-19-22-11-21(27-30(22)13-16(3)25-19)20-12-23(31)29-14-18(10-15(2)24(29)26-20)17-6-8-28(4)9-7-17/h10-14,17H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFRQCMDLBNZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN2C1=CC(=N2)C3=CC(=O)N4C=C(C=C(C4=N3)C)C5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Blueprint of RG7800 (Risdiplam): A Deep Dive into its Mechanism of Action in SMN2 Splicing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is absent or mutated in SMA patients, a nearly identical gene, SMN2, exists but predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during pre-mRNA splicing. RG7800, and its close analog risdiplam (Evrysdi®), represent a class of small molecule splicing modifiers designed to correct this defect in SMN2. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound modulates SMN2 splicing, leading to increased full-length SMN protein production. We present a synthesis of preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and workflows to offer a comprehensive resource for the scientific community.

The Core Mechanism: A Dual-Binding Approach to Splicing Correction

This compound and its analogs employ a sophisticated mechanism that involves binding to two specific sites on the SMN2 pre-mRNA, thereby promoting the inclusion of exon 7.[1][2] This dual-binding strategy enhances the specificity and efficacy of the molecule.

The two key binding sites are:

-

The 5' Splice Site (5'ss): Located at the junction of exon 7 and intron 7, this site is inherently weak in SMN2 pre-mRNA, leading to inefficient recognition by the spliceosome.

-

Exonic Splicing Enhancer 2 (ESE2): An intronic splicing enhancer element located within exon 7.[1][2]

The binding of this compound to these sites initiates a cascade of molecular events that rectifies the splicing defect:

-

Stabilization of the U1 snRNP Complex: this compound binds to the weak 5'ss of exon 7 and stabilizes the interaction with the U1 small nuclear ribonucleoprotein (snRNP), a critical component of the spliceosome.[2] This stabilization effectively strengthens the splice site, making it more recognizable to the splicing machinery.

-

Displacement of Splicing Repressors: The binding of this compound to the ESE2 site is believed to cause a conformational change in the pre-mRNA structure. This change leads to the displacement of heterogeneous nuclear ribonucleoprotein G (hnRNP G), a known splicing repressor that contributes to exon 7 skipping.

-

Recruitment of Splicing Activators: The altered conformation of the pre-mRNA, facilitated by this compound, is thought to promote the recruitment of positive splicing factors, such as Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP), which further enhance the inclusion of exon 7.

This coordinated action of stabilizing the spliceosome at the 5'ss and remodeling the regulatory landscape at the ESE2 region shifts the splicing equilibrium towards the production of full-length SMN2 mRNA.

Signaling Pathway Diagram

Caption: this compound's dual-binding mechanism on SMN2 pre-mRNA.

Quantitative Efficacy of this compound/Risdiplam

The ability of this compound and risdiplam to increase full-length SMN protein has been demonstrated across a range of preclinical and clinical studies. Below are tables summarizing the key quantitative findings.

Preclinical Data: In Vitro and In Vivo Models

| Model System | Compound | Concentration/Dose | Treatment Duration | SMN Protein Increase (Fold Change vs. Control) | Reference |

| SMA Type I Patient-Derived Fibroblasts | Risdiplam | Not Specified | Not Specified | Increased levels observed | |

| SMA Type I iPSC-Derived Motor Neurons | Risdiplam | Not Specified | Not Specified | Increased levels observed | |

| C/C-allele SMA Mice (mild phenotype) | This compound | 10 mg/kg/day | 10 days | Brain: ~1.8-fold, Muscle: ~1.6-fold | |

| C/C-allele SMA Mice | Risdiplam | 0.1 mg/kg/day | Not Specified | Brain: 28% increase, Muscle: 32% increase | |

| C/C-allele SMA Mice | Risdiplam | 1 mg/kg/day | Not Specified | Brain: 206% increase, Muscle: 210% increase | |

| SMAΔ7 Mice (severe phenotype) | This compound | Not Specified | Not Specified | Dose-dependent increase |

Clinical Trial Data: FIREFISH and SUNFISH Studies

| Clinical Trial | Patient Population | Treatment | Treatment Duration | Key Outcome | Result | Reference |

| FIREFISH (Part 1) | Infants with Type 1 SMA (1-7 months) | Risdiplam (high dose: 0.2 mg/kg/day) | 4 weeks | Median SMN Protein Increase in Blood | ~2-fold increase from baseline | |

| FIREFISH (Part 1) | Infants with Type 1 SMA (1-7 months) | Risdiplam (high dose) | 12 months | Infants able to sit without support for ≥5 seconds | 41% (7 of 17) | |

| SUNFISH (Part 1) | Patients with Type 2 or 3 SMA (2-25 years) | Risdiplam | 4 weeks | Median SMN Protein Increase in Blood | ~2-fold increase from baseline, sustained for at least 12 months | |

| SUNFISH (Part 2) | Patients with Type 2 or 3 SMA (2-25 years) | Risdiplam | 12 months | Mean Change from Baseline in MFM32 Score | +1.55 point improvement vs. placebo (p=0.0156) | |

| SUNFISH (Part 2) | Patients with Type 2 or 3 SMA (2-5 years) | Risdiplam | 12 months | Patients with ≥3 point increase in MFM32 Score | 78.1% vs. 52.9% for placebo | |

| SUNFISH (Part 2) | Patients with Type 2 or 3 SMA (18-25 years) | Risdiplam | 12 months | Patients with disease stabilization (≥0 point change in MFM32) | 57.1% vs. 37.5% for placebo |

Key Experimental Protocols

This section provides detailed methodologies for the core experiments used to characterize the mechanism and efficacy of this compound.

SMN2 Splicing Reporter Assay (Luciferase-Based)

This assay is designed to quantitatively measure the inclusion of SMN2 exon 7 in a cellular context. A reporter construct is engineered where the luciferase gene is only in-frame and expressed when exon 7 is included in the final mRNA transcript.

Experimental Workflow Diagram

Caption: Workflow for the SMN2 luciferase reporter assay.

Protocol:

-

Cell Culture:

-

Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

Transfection:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well.

-

Transfect cells with an SMN2 minigene luciferase reporter plasmid. This plasmid typically contains SMN2 exons 6, 7, and 8, with the luciferase gene fused in-frame to exon 8 only when exon 7 is included. Use a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for an additional 24-48 hours.

-

-

Cell Lysis:

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add 1x Cell Lysis Buffer to each well and incubate for 5 minutes at room temperature with gentle shaking.

-

-

Luciferase Assay:

-

Transfer the cell lysate to a white-walled 96-well plate.

-

Add the luciferase assay substrate to each well.

-

Immediately measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings of the this compound-treated wells to the vehicle-treated control wells to determine the fold-change in exon 7 inclusion.

-

RT-qPCR for SMN2 Exon 7 Inclusion

This method directly quantifies the relative abundance of SMN2 transcripts containing exon 7 (full-length) versus those lacking it (delta-7).

Experimental Workflow Diagram

Caption: Workflow for RT-qPCR analysis of SMN2 splicing.

Protocol:

-

RNA Extraction:

-

Extract total RNA from this compound-treated and control cells or tissues using a suitable RNA extraction kit.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

-

qPCR:

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers specific for full-length and/or delta-7 SMN2 transcripts, and a suitable qPCR master mix.

-

Primer Design:

-

Forward primer can be designed in exon 6.

-

Reverse primers can be designed to span the exon 6-8 junction (for delta-7) and the exon 7-8 junction (for full-length).

-

-

Thermal Cycling Conditions (Example):

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each transcript.

-

Calculate the relative expression of full-length SMN2 to a housekeeping gene and/or to the delta-7 transcript using the ΔΔCt method.

-

Western Blotting for SMN Protein Quantification

This technique is used to detect and quantify the amount of SMN protein in cell or tissue lysates.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of SMN protein.

Protocol:

-

Protein Lysate Preparation:

-

Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for SMN protein (e.g., mouse anti-SMN monoclonal antibody, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG, diluted in blocking buffer) for 1 hour at room temperature.

-

-

Signal Detection:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the intensity of the SMN protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative fold-change in SMN protein levels.

-

Conclusion

This compound (risdiplam) represents a significant advancement in the treatment of Spinal Muscular Atrophy, offering an orally administered therapy that addresses the root cause of the disease. Its sophisticated dual-binding mechanism of action on SMN2 pre-mRNA provides a powerful example of how small molecules can be designed to modulate RNA splicing with high specificity and therapeutic benefit. The quantitative data from both preclinical and clinical studies robustly demonstrate its efficacy in increasing functional SMN protein levels, leading to meaningful clinical improvements for patients with SMA. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism and efficacy of this and other splicing-modifying compounds. As our understanding of the intricate regulation of RNA processing continues to grow, the principles underlying the development of this compound will undoubtedly pave the way for novel therapeutic strategies for a range of genetic disorders.

References

The Role of RG7800 in Survival Motor Neuron Protein Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder arising from insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause is the loss or mutation of the SMN1 gene. A paralogous gene, SMN2, can produce functional SMN protein, but due to an alternative splicing event that predominantly excludes exon 7, the levels are insufficient to prevent disease. RG7800 (RO6885247) is an orally bioavailable small molecule designed as an SMN2 splicing modifier to increase the production of full-length, functional SMN protein. This document provides a detailed technical overview of the mechanism of action of this compound, supported by preclinical and clinical data, and outlines the experimental methodologies used in its evaluation. While showing promise in early clinical trials, the development of this compound was discontinued due to preclinical safety findings.

Mechanism of Action: Modulating SMN2 Pre-mRNA Splicing

The core function of this compound is to correct the defective splicing of SMN2 pre-messenger RNA (pre-mRNA), thereby increasing the inclusion of exon 7 in the final mRNA transcript.[1][2] This results in the translation of a stable, full-length SMN protein that is identical to that produced by the SMN1 gene.

The splicing of SMN2 exon 7 is a complex process regulated by a balance of cis-acting RNA sequences and trans-acting protein splicing factors. A critical difference between SMN1 and SMN2 is a single, translationally silent C-to-T transition at position 6 of exon 7 in SMN2. This change disrupts an Exonic Splicing Enhancer (ESE) element recognized by the splicing factor SF2/ASF and may create an Exonic Splicing Silencer (ESS) that binds the inhibitory protein hnRNP A1.[2][3][4] Additionally, an Intronic Splicing Silencer (ISS-N1) downstream of exon 7 also contributes to its exclusion.

While the precise binding sites of this compound on SMN2 pre-mRNA have not been definitively published, studies on structurally related small molecules, such as risdiplam (a successor to this compound), provide significant insights. These molecules are understood to bind to two distinct sites on the SMN2 pre-mRNA: one in the region of Exonic Splicing Enhancer 2 (ESE2) within exon 7, and another at the 5' splice site (5'ss) of intron 7. This binding is thought to stabilize a specific ribonucleoprotein (RNP) complex. This stabilization is believed to displace inhibitory factors, such as hnRNP G, and promote the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to the 5' splice site, a crucial step for the recognition and inclusion of exon 7 by the spliceosome.

Preclinical Evidence

The efficacy of this compound was evaluated in various preclinical models, including SMA patient-derived cells and mouse models of the disease.

In Vitro Studies

Studies using fibroblasts from SMA patients demonstrated that treatment with this compound and similar compounds leads to a significant increase in the inclusion of exon 7 in SMN2 mRNA and a corresponding increase in full-length SMN protein levels.

In Vivo Animal Studies

This compound was assessed in established mouse models of SMA, which are crucial for evaluating in vivo efficacy and systemic effects.

-

SMAΔ7 Mouse Model: This is a severe model of SMA that exhibits a phenotype reflective of Type I SMA in humans, with a short lifespan.

-

C/C-allele Mouse Model: This model represents a milder form of SMA, with a normal lifespan but observable muscle weakness.

In these models, oral administration of this compound resulted in a dose-dependent increase in SMN protein levels in both the central nervous system (CNS) and peripheral tissues, including muscle. This led to significant improvements in survival and motor function in the severe SMAΔ7 model.

Clinical Data: The MOONFISH Trial

This compound was the first small-molecule SMN2 splicing modifier to advance to human clinical trials. The key study was the MOONFISH trial (NCT02240355), a Phase 1b/2a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in adult and pediatric patients with Type 1, 2, and 3 SMA.

Study Design and Endpoints

-

Population: Approximately 48 adult and pediatric patients with SMA.

-

Duration: 12 weeks of treatment.

-

Primary Outcome: Safety and tolerability.

-

Secondary/Pharmacodynamic Outcomes:

-

Change in full-length SMN2 mRNA levels in whole blood.

-

Change in SMN protein levels in whole blood.

-

Quantitative Results

Data from the MOONFISH trial and a preceding Phase 1 study in healthy volunteers demonstrated proof of mechanism for this compound.

| Parameter | Observation | Patient Population | Reference |

| Full-Length SMN2 mRNA | Dose-dependent increase | Healthy Volunteers | |

| Ratio of FL-SMN2 to SMN2Δ7 mRNA | Up to 3-fold increase from baseline | SMA Patients (MOONFISH) | |

| SMN Protein in Whole Blood | Up to 2-fold increase from baseline | SMA Patients (MOONFISH) |

Note: Detailed dose-escalation data from the MOONFISH trial are not publicly available due to the discontinuation of the drug's development.

The first cohort of adolescent and adult SMA patients in the MOONFISH trial received a 10 mg once-daily dose of this compound and was well-tolerated over the 12-week period. The observed up to two-fold increase in SMN protein was considered to have the potential for meaningful clinical benefit.

Experimental Protocols

Measurement of SMN2 mRNA Splicing

-

Method: Reverse Transcription Polymerase Chain Reaction (RT-PCR).

-

Protocol: Total RNA is extracted from whole blood samples. A multiplex fluorescent RT-PCR assay is then used to simultaneously measure the levels of SMN2 mRNA transcripts containing exon 7 (full-length) and those lacking exon 7 (SMN2Δ7). This allows for the calculation of the ratio of full-length to exon 7-skipped transcripts, providing a direct measure of the splicing-modifying effect of the drug.

Measurement of SMN Protein Expression

-

Method: Electrochemiluminescence (ECL) Immunoassay.

-

Protocol: This highly sensitive immunoassay is used to quantify total SMN protein levels in whole blood lysates. The assay typically employs a capture antibody that binds to SMN protein and a detection antibody labeled with an electrochemiluminescent tag. The light emitted upon electrochemical stimulation is proportional to the amount of SMN protein in the sample. This method is preferred for its high sensitivity and low sample volume requirements.

Discontinuation of Clinical Development

In April 2015, dosing in the MOONFISH trial was suspended as a precautionary measure. This decision was based on an unexpected safety finding in a long-term animal toxicology study.

Retinal Toxicity in Preclinical Models

The safety concern arose from the observation of retinal toxicity in cynomolgus monkeys during a long-term study. It is important to note that this finding occurred at this compound concentrations higher than those administered to patients in the clinical trial. No similar safety issues were identified in any of the patients who received this compound. The specific molecular mechanism of this off-target retinal toxicity has not been detailed in public literature. However, this finding led to the discontinuation of this compound's development and prompted the development of successor molecules, like risdiplam, with an improved safety profile and reduced potential for off-target effects.

Conclusion

This compound was a pioneering oral small molecule that successfully demonstrated the viability of SMN2 splicing modification as a therapeutic strategy for Spinal Muscular Atrophy. It effectively increased full-length SMN2 mRNA and SMN protein levels in both preclinical models and human subjects. Although its development was halted due to off-target toxicity in animal studies, the learnings from the this compound program were instrumental in the subsequent development of other splicing modifiers with improved safety profiles. The data and methodologies associated with this compound remain a valuable reference for researchers and drug developers in the field of RNA-targeted therapeutics and neuromuscular diseases.

References

- 1. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determinants of Exon 7 Splicing in the Spinal Muscular Atrophy Genes, SMN1 and SMN2 - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Discontinuation of RG7800: A Technical Overview of a Promising SMN2 Splicing Modifier for Spinal Muscular Atrophy

For Immediate Release

MARSEILLE, France & SOUTH PLAINFIELD, N.J. – RG7800 (RO6885247), an investigational, orally available small molecule designed to modify the splicing of the Survival Motor Neuron 2 (SMN2) gene, emerged from a dedicated effort to combat Spinal Muscular Atrophy (SMA), a devastating neurodegenerative disease. This technical guide provides an in-depth overview of the discovery, development, and eventual discontinuation of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the field of neuromuscular disorders and RNA-targeted therapeutics.

Spinal Muscular Atrophy is caused by insufficient levels of the SMN protein, which is critical for the survival of motor neurons. While the SMN1 gene is deficient in SMA patients, a nearly identical gene, SMN2, exists but predominantly produces a non-functional, truncated SMN protein due to the exclusion of exon 7 during pre-mRNA splicing. This compound was developed to correct this splicing defect in SMN2, thereby increasing the production of full-length, functional SMN protein.

The development of this compound was a collaborative effort involving PTC Therapeutics, Roche, and the SMA Foundation, which began with a high-throughput screening campaign to identify small molecules capable of modulating SMN2 splicing.[1]

Preclinical Development

In preclinical studies, this compound demonstrated the ability to cross the blood-brain barrier and distribute to various tissues, including the brain, spinal cord, and muscles.[1] Treatment with this compound in mouse models of SMA led to a dose-dependent increase in SMN protein levels, which correlated with significant improvements in survival and motor function.[2]

Clinical Development

The promising preclinical data propelled this compound into clinical trials. A Phase 1 study in healthy adult volunteers demonstrated that the compound was safe and well-tolerated, and importantly, showed a dose-dependent effect on SMN2 splicing.[3]

This was followed by the initiation of a Phase 1b/2a clinical trial, known as MOONFISH, in adult and pediatric patients with SMA.[1] The primary objectives of the MOONFISH study were to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the clinical development of this compound.

| Table 1: this compound Clinical Efficacy in SMA Patients (MOONFISH Trial) | |

| Parameter | Result |

| SMN Protein Increase in Whole Blood | Up to a 2-fold increase from baseline |

| Full-length SMN2 mRNA to SMN2Δ7 mRNA Ratio Increase | Up to a 3-fold increase from baseline |

| Dosage in First Patient Cohort | 10 mg once daily for 12 weeks |

Further dose-escalation data from subsequent cohorts is not publicly available.

Experimental Protocols

High-Throughput Screening (HTS) for SMN2 Splicing Modifiers

The discovery of the chemical series leading to this compound originated from a phenotypic high-throughput screen.

-

Objective: To identify small molecules that increase the inclusion of exon 7 in SMN2 pre-mRNA.

-

Assay Principle: A cell-based reporter assay was utilized. A neuroblastoma cell line was stably transfected with a reporter gene construct containing the SMN2 gene sequence spanning from exon 6 to exon 8. The inclusion of exon 7 resulted in the production of a functional reporter protein (e.g., luciferase), while the exclusion of exon 7 led to a non-functional protein.

-

Screening Process: A large chemical library was screened for compounds that increased the reporter signal, indicating enhanced exon 7 inclusion. Hits were then validated and optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

SMN Protein Quantification in Clinical Trials

A sensitive electrochemiluminescence (ECL)-based immunoassay was developed and validated for the accurate measurement of SMN protein levels in whole blood samples from patients.

-

Methodology: The assay utilized a pair of specific anti-SMN antibodies for capture and detection. The amount of light emitted upon electrochemical stimulation was proportional to the concentration of SMN protein in the sample. This method required a minimal sample volume, making it suitable for pediatric populations.

Mechanism of Action and Signaling Pathway

This compound belongs to the class of pyridopyrimidinone derivatives. Its mechanism of action involves direct interaction with the SMN2 pre-mRNA. While the precise binding details for this compound are not fully elucidated in the public domain, studies on structurally similar molecules have provided significant insights. These splicing modifiers are believed to bind to specific sites on the SMN2 pre-mRNA, including a region within exon 7 and the 5' splice site of intron 7. This binding is thought to stabilize the interaction between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome. This stabilization promotes the recognition of the 5' splice site and the subsequent inclusion of exon 7 in the mature mRNA, leading to the production of full-length SMN protein.

Discontinuation of Development

Despite the promising early clinical data, the development of this compound was halted in April 2015. This decision was made as a precautionary measure following the observation of non-reversible retinal toxicity in a long-term preclinical toxicology study in cynomolgus monkeys. It is important to note that no such safety concerns were identified in the patients who had received this compound in the MOONFISH trial. The concentrations of this compound at which the retinal toxicity was observed in the animal study were higher than those administered to the human participants.

Legacy and Future Directions

The this compound program, although discontinued, was a pivotal step in the development of small molecule splicing modifiers for SMA. The knowledge gained from its development, particularly regarding the mechanism of action and the challenges of long-term safety, directly informed the development of its successor, risdiplam (RG7916). Risdiplam was optimized to have an improved safety and pharmacokinetic profile and is now an approved and valuable therapeutic option for individuals with SMA. The story of this compound serves as a critical case study in the complexities of drug development and the importance of rigorous preclinical safety evaluation. It underscores the potential of targeting RNA splicing with small molecules, a therapeutic modality that continues to hold immense promise for a range of genetic disorders.

References

Preclinical Profile of RG7800: An SMN2 Splicing Modifier for Spinal Muscular Atrophy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder stemming from insufficient levels of the Survival of Motor Neuron (SMN) protein.[1] The primary cause of SMA is the deletion or mutation of the SMN1 gene.[1] A paralogous gene, SMN2, can produce functional SMN protein, but due to an alternative splicing event that excludes exon 7, it primarily generates an unstable, truncated protein.[1] RG7800 is an orally available small molecule designed to selectively modify the splicing of SMN2 pre-mRNA, thereby increasing the production of full-length, functional SMN protein.[1][2] This document provides a comprehensive overview of the preclinical animal model data for this compound, detailing its efficacy in mouse models of SMA and the experimental protocols utilized in these key studies. Although promising in early studies, the clinical development of this compound was ultimately halted due to off-target retinal toxicity observed in non-human primates.

Core Mechanism of Action: SMN2 Splicing Modification

This compound acts by binding to specific sites on the SMN2 pre-mRNA, which influences the spliceosome's selection of splice sites. This interaction promotes the inclusion of exon 7 in the final mRNA transcript, leading to the translation of full-length and functional SMN protein. A related compound, risdiplam, which has a similar mechanism of action, has been shown to bind to two distinct sites within the SMN2 pre-mRNA, specifically targeting the exonic splicing enhancer 2 (ESE2) and a 5' splice site. This targeted binding stabilizes a ribonucleoprotein (RNP) complex that is crucial for the specific and efficient inclusion of exon 7.

Efficacy in Animal Models of Spinal Muscular Atrophy

Preclinical studies of this compound and its analogs (SMN-C compounds) were primarily conducted in the Δ7 mouse model of severe SMA. These mice carry a deletion of the mouse Smn gene and express the human SMN2 gene, recapitulating the genetic basis of the human disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound and related SMN2 splicing modifiers.

Table 1: Effect of SMN2 Splicing Modifiers on SMN Protein Levels in Δ7 SMA Mice

| Compound | Dose | Route of Administration | Tissue | Fold Increase in SMN Protein (vs. Vehicle) | Reference |

| SMN-C3 | 10 mg/kg | Oral | Brain | ~2.5 | |

| SMN-C3 | 10 mg/kg | Oral | Muscle | ~3.0 | |

| SMN-C3 | 10 mg/kg | Oral | Spinal Cord | ~2.5 |

Table 2: Effect of SMN2 Splicing Modifiers on Survival and Motor Function in Δ7 SMA Mice

| Compound | Dose | Treatment Start | Median Lifespan (Days) | Improvement in Motor Function | Reference |

| SMN-C3 | 10 mg/kg/day | Postnatal Day 1 | >250 (vs. ~14 days for vehicle) | Significant improvement in righting reflex and grip strength | |

| This compound | Not specified | Not specified | Extended beyond 65 days | Not specified |

Detailed Experimental Protocols

Animal Models

The primary animal model used in the preclinical evaluation of this compound was the Δ7 mouse model of severe SMA. This model is characterized by a homozygous deletion of the murine Smn gene and the presence of the human SMN2 transgene. These mice exhibit a severe phenotype with a median lifespan of approximately 14 days.

Drug Administration

This compound and its analogs were administered orally to the Δ7 mice. For neonatal mice, the compounds were formulated in a suitable vehicle and administered daily via oral gavage, starting from postnatal day 1.

Measurement of SMN Protein Levels

SMN protein levels in various tissues (brain, spinal cord, muscle) were quantified using Western blotting. Tissues were harvested from treated and vehicle-control animals, and protein extracts were prepared. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for SMN protein. The intensity of the SMN protein band was then quantified and normalized to a loading control (e.g., actin).

Assessment of Motor Function

Motor function in the Δ7 mice was assessed using standardized behavioral tests, including:

-

Righting Reflex: The time taken for a mouse placed on its back to right itself onto all four paws.

-

Grip Strength: The ability of the mouse to hang onto an inverted screen.

Survival Analysis

The lifespan of treated and control mice was monitored daily. The median survival was calculated for each group to assess the impact of the treatment on longevity.

Conclusion and Discontinuation of Development

Preclinical studies in mouse models of SMA demonstrated that this compound effectively modulated the splicing of SMN2 pre-mRNA, leading to increased levels of full-length SMN protein. This increase in functional protein resulted in significant improvements in motor function and a dramatic extension of lifespan in a severe mouse model of the disease. These promising results supported the advancement of this compound into clinical trials.

However, the clinical development of this compound was halted due to the emergence of off-target retinal toxicity in long-term nonclinical safety studies conducted in cynomolgus monkeys. This adverse finding led to the development of a successor compound, risdiplam (RG7916), which was optimized to have an improved safety and pharmacokinetic profile while retaining the desired SMN2 splicing-modifying activity. The preclinical data for this compound, while not leading to a marketed drug, provided crucial proof-of-concept for the therapeutic potential of small molecule SMN2 splicing modifiers for the treatment of Spinal Muscular Atrophy.

References

The Pharmacology of RG7800: A Splicing Modifier for Spinal Muscular Atrophy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

RG7800 (RO6885247) emerged as a promising oral, small-molecule splicing modifier for the treatment of Spinal Muscular Atrophy (SMA). This technical guide provides an in-depth overview of the pharmacology of this compound in neuromuscular disease models, focusing on its mechanism of action, preclinical efficacy, and pharmacokinetic profile. The development of this compound was ultimately halted due to safety concerns, specifically retinal toxicity observed in non-human primates. Nevertheless, the study of this compound has been instrumental in advancing the field of splicing modulation for genetic diseases and paved the way for the development of its successor, Risdiplam. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of its mechanism and experimental workflows.

Introduction

Spinal Muscular Atrophy is a devastating autosomal recessive neuromuscular disorder characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. The disease is caused by mutations or deletions in the Survival of Motor Neuron 1 (SMN1) gene, which results in a deficiency of the SMN protein. A nearly identical gene, SMN2, can produce functional SMN protein, but due to a single nucleotide polymorphism in exon 7, the majority of the SMN2 transcript is misspliced, leading to the exclusion of exon 7 and the production of a truncated, unstable, and non-functional SMN protein.[1][2]

This compound was developed as a selective SMN2 splicing modifier designed to increase the inclusion of exon 7 in the SMN2 mRNA, thereby leading to the production of full-length, functional SMN protein.[1][2] This approach aimed to compensate for the loss of SMN protein from the SMN1 gene and thereby ameliorate the SMA phenotype.

Mechanism of Action: Modulating SMN2 Splicing

This compound exerts its therapeutic effect by directly interacting with the SMN2 pre-messenger RNA (pre-mRNA) and modulating the splicing process.

Binding to the SMN2 Pre-mRNA-Protein Complex

This compound binds to two distinct sites on the SMN2 pre-mRNA, stabilizing a specific ribonucleoprotein (RNP) complex.[3] This interaction is crucial for its specificity. The binding sites are located at:

-

The 5' splice site (5'ss) of exon 7: this compound stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5'ss of exon 7.

-

An exonic splicing enhancer (ESE) within exon 7: This second binding site contributes to the conformational changes that favor the inclusion of exon 7.

By binding to these sites, this compound facilitates the recruitment of the spliceosome machinery to correctly process the SMN2 pre-mRNA, leading to a higher proportion of transcripts containing exon 7.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in modulating SMN2 splicing.

Caption: Mechanism of this compound on SMN2 splicing.

Preclinical Pharmacology and Efficacy

The efficacy of this compound was evaluated in various in vitro and in vivo models of Spinal Muscular Atrophy.

In Vitro Efficacy

Quantitative data on the in vitro efficacy of this compound is summarized in the table below.

| Assay Type | Cell Line | Parameter | Value | Reference |

| SMN2 Splicing Reporter Assay | HEK293 | EC50 | Not explicitly reported for this compound, but related compounds showed low micromolar to nanomolar activity. | |

| Endogenous SMN Protein Expression | SMA Patient Fibroblasts | Fold Increase in SMN Protein | Dose-dependent increase, with a maximum average increase of 1.9 ± 0.5-fold at 1.1 µM for a related compound. |

In Vivo Efficacy in Mouse Models of SMA

This compound demonstrated significant efficacy in mouse models of SMA, leading to increased SMN protein levels, improved motor function, and extended survival.

| Animal Model | Dosing Regimen | Tissue | Parameter | Result | Reference |

| C/C-allele SMA mice | 10 mg/kg/day, oral gavage | Brain | SMN Protein Increase | Steady state reached by day 10. | |

| C/C-allele SMA mice | 10 mg/kg/day, oral gavage | Blood | SMN Protein Increase | Steady state reached by day 10. | |

| Δ7 SMA mice | Dose-dependent | Not specified | SMN Protein Increase | Dose-dependent increase observed. |

Oral administration of this compound in SMA patients resulted in up to a two-fold increase in full-length SMN protein levels in the blood.

Pharmacokinetics

The pharmacokinetic profile of this compound and related compounds was characterized in preclinical species.

| Species | Route of Administration | Dose | Key Pharmacokinetic Parameters | Reference |

| C/C-allele SMA mice | Oral gavage | 10 mg/kg | Brain SMN Protein Half-life: ~36 hours |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the pharmacology of this compound.

In Vitro Splicing Assay

Objective: To determine the effect of this compound on the splicing of SMN2 pre-mRNA in a cell-free system.

Methodology:

-

Preparation of Radiolabeled Pre-mRNA: A DNA template containing a portion of the SMN2 gene (typically spanning from exon 6 to exon 8) is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP) to generate a radiolabeled pre-mRNA substrate.

-

In Vitro Splicing Reaction: The radiolabeled pre-mRNA is incubated with a nuclear extract (e.g., from HeLa cells), which contains the necessary splicing factors. The reaction mixture also includes ATP and other essential salts and buffers. This compound at various concentrations is added to the reaction.

-

RNA Extraction and Analysis: After the incubation period, the RNA is extracted from the reaction mixture. The splicing products (pre-mRNA, lariat intron, and spliced mRNA) are then separated by denaturing polyacrylamide gel electrophoresis.

-

Quantification: The gel is exposed to a phosphor screen, and the radioactive bands are visualized and quantified using a phosphorimager. The ratio of spliced mRNA to pre-mRNA is calculated to determine the splicing efficiency.

Workflow Diagram:

Caption: Workflow for an in vitro splicing assay.

SMN Protein Quantification by Western Blot

Objective: To measure the levels of SMN protein in cells or tissues following treatment with this compound.

Methodology:

-

Protein Extraction: Cells or tissues are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the SMN protein. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection and Quantification: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using an imaging system, and the intensity of the band corresponding to the SMN protein is quantified. A loading control protein (e.g., GAPDH or β-actin) is also probed to normalize the SMN protein levels.

Workflow Diagram:

Caption: Workflow for SMN protein quantification.

Toxicology and Discontinuation of Development

Despite the promising efficacy data, the clinical development of this compound was halted due to a significant safety finding. Long-term toxicology studies in cynomolgus monkeys revealed retinal toxicity. This adverse effect was not observed in earlier, shorter-term animal studies. The decision to suspend the clinical trials was made as a precautionary measure to ensure patient safety. This highlights the critical importance of long-term toxicology studies in drug development, particularly for chronically administered therapies.

Conclusion and Future Directions

This compound was a pioneering small-molecule SMN2 splicing modifier that demonstrated clear proof-of-concept for this therapeutic strategy in SMA. Although its development was terminated due to safety concerns, the knowledge gained from the this compound program was invaluable. It provided crucial insights into the mechanism of action of this class of compounds and informed the development of a successor molecule, Risdiplam (RG7916), which was optimized to have an improved safety and pharmacokinetic profile. The story of this compound serves as a compelling case study in drug development, illustrating both the potential of targeted molecular therapies and the critical hurdles that must be overcome to bring a new medicine to patients.

References

- 1. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Binding to SMN2 pre-mRNA-protein complex elicits specificity for small molecule splicing modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Review of Early-Phase Clinical Trial Results for RG7800

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results for RG7800, an investigational small molecule designed to modify the splicing of the Survival Motor Neuron 2 (SMN2) gene for the treatment of Spinal Muscular Atrophy (SMA). This document summarizes the available quantitative data, details the experimental protocols employed in the early-phase trials, and visualizes the underlying molecular pathways and experimental workflows.

Executive Summary

This compound is an orally administered, selective SMN2 splicing modifier that demonstrated promise in early-phase clinical development by targeting the underlying cause of SMA.[1] Clinical studies showed that this compound could increase the production of full-length SMN protein, which is deficient in individuals with SMA. A Phase 1 study in healthy volunteers and a subsequent Phase 1b/2a study (MOONFISH) in patients with SMA were initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[2] The key finding from these early trials was a dose-dependent increase in full-length SMN2 mRNA and a notable increase in SMN protein levels, up to two-fold.[3] However, the clinical development of this compound was halted due to safety concerns, specifically retinal toxicity observed in a long-term animal study.[4][5] This led to the development of a successor compound, RG7916 (risdiplam), with an improved safety and efficacy profile.

Data Presentation

The following tables summarize the key quantitative findings from the early-phase clinical trials of this compound. Due to the early termination of the clinical program, detailed dose-escalation data from the patient trials were not publicly released. The available data primarily comes from the Phase 1 study in healthy volunteers.

Table 1: Phase 1 Study in Healthy Volunteers - Pharmacodynamic Results

| Parameter | Observation | Source |

| Full-Length SMN2 mRNA | Dose-dependent increase observed. | |

| SMN Protein in Blood | Up to a two-fold increase from baseline. |

Table 2: Overview of Early-Phase Clinical Trials for this compound

| Trial Identifier | Phase | Population | Study Design | Key Objectives | Status |

| - | 1 | Healthy Volunteers (n=48) | Single ascending dose (0.5 mg to 90 mg), placebo-controlled, double-blind. | Safety, tolerability, pharmacokinetics, and pharmacodynamics. | Completed |

| MOONFISH (NCT02240355) | 1b/2a | SMA Patients (approx. 48) | Randomized, placebo-controlled, multiple-dose. | Safety, tolerability, pharmacokinetics, and pharmacodynamics. | Terminated |

Experimental Protocols

Phase 1 Study in Healthy Volunteers

Study Design: This was a single ascending dose, placebo-controlled, double-blind study conducted in 48 healthy adult volunteers. Participants were randomized to receive a single oral dose of this compound or a placebo. The dosage of this compound ranged from 0.5 mg to 90 mg.

Outcome Measures:

-

Primary: Safety and tolerability, assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

-

Secondary:

-

Pharmacokinetics: Characterization of the absorption, distribution, metabolism, and excretion of this compound.

-

Pharmacodynamics: Measurement of the ratio of full-length SMN2 mRNA to SMN2 mRNA lacking exon 7 (SMNΔ7) in whole blood.

-

MOONFISH Study (Phase 1b/2a) in SMA Patients

Study Design: The MOONFISH trial was a multicenter, randomized, double-blind, placebo-controlled, multiple-dose study designed to enroll approximately 48 patients with SMA. The study was terminated prematurely.

Outcome Measures:

-

Primary: Safety and tolerability of multiple doses of this compound.

-

Secondary:

-

Pharmacokinetics of this compound in SMA patients.

-

Pharmacodynamics, including changes in full-length SMN2 mRNA and SMN protein levels in the blood.

-

Quantification of SMN mRNA and Protein

SMN2 mRNA Quantification: The levels of full-length SMN2 mRNA and SMN2Δ7 mRNA were quantified from whole blood samples using a validated quantitative reverse transcription polymerase chain reaction (qRT-PCR) assay. This method allows for the precise measurement of changes in the splicing of SMN2 pre-mRNA.

SMN Protein Quantification: SMN protein levels in blood were measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or an electrochemiluminescence (ECL) immunoassay. These assays utilize specific antibodies to capture and detect the SMN protein, allowing for its quantification in biological samples.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in promoting full-length SMN protein production.

Experimental Workflow for Pharmacodynamic Analysis

Caption: Workflow for analyzing pharmacodynamic biomarkers in this compound clinical trials.

References

- 1. smanewstoday.com [smanewstoday.com]

- 2. Spinal Muscular Atrophy Program Enters Phase 1b/2a Trial in Patients with SMA | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 3. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical validation of a multiplex real-time assay to quantify SMN mRNA in patients with SMA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RG7800 in Spinal Muscular Atrophy Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease is caused by mutations or deletions in the Survival of Motor Neuron 1 (SMN1) gene. A paralogous gene, SMN2, can produce functional SMN protein, but due to an alternative splicing event that predominantly excludes exon 7, it only generates low levels of the full-length protein. RG7800 (also known as RO6885247) is an orally available, small molecule splicing modifier designed to correct the splicing of SMN2 pre-mRNA, thereby increasing the production of full-length, functional SMN protein.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro SMA cell culture models.

Mechanism of Action

This compound acts as a potent and selective SMN2 splicing modifier. Its mechanism of action involves binding to specific sites on the SMN2 pre-mRNA. This binding event stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7. Additionally, it is understood to interact with an exonic splicing enhancer (ESE2) within exon 7, which helps to displace inhibitory factors and promote the recognition of exon 7 by the splicing machinery.[4] This dual-action mechanism effectively corrects the aberrant splicing of SMN2, leading to a significant increase in the inclusion of exon 7 in the mature mRNA transcript. Consequently, this results in elevated levels of full-length and functional SMN protein.

Data Presentation

While specific EC50 and maximal efficacy data from in vitro studies with this compound are not extensively detailed in publicly available literature, reports consistently indicate a dose-dependent increase in full-length SMN2 mRNA and SMN protein levels in SMA patient-derived fibroblasts and iPSC-derived motor neurons. Clinical trials with this compound demonstrated up to a two-fold increase in SMN protein levels in patients' blood.[1] The following table provides an illustrative summary of expected quantitative outcomes based on available information.

| Cell Model | Treatment Concentration | Outcome Measure | Expected Result | Reference |

| SMA Patient Fibroblasts | 10 nM - 1 µM | Full-Length SMN2 mRNA | Dose-dependent increase | |

| SMA Patient Fibroblasts | 10 nM - 1 µM | SMN Protein Level | Dose-dependent increase (up to 2-4 fold reported for similar compounds) | |

| SMA iPSC-derived Motor Neurons | 10 nM - 1 µM | Full-Length SMN2 mRNA | Dose-dependent increase | Qualitative reports |

| SMA iPSC-derived Motor Neurons | 10 nM - 1 µM | SMN Protein Level | Dose-dependent increase | Qualitative reports |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in SMA cell culture models.

Cell Culture of SMA Patient-Derived Fibroblasts

-

Cell Lines: Obtain SMA patient-derived fibroblast cell lines from a certified cell bank (e.g., Coriell Institute for Medical Research). Ensure the SMN1 deletion and SMN2 copy number are characterized.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells and re-seed at a 1:3 to 1:5 ratio.

This compound Treatment

-

Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store aliquots at -20°C.

-

Treatment: Seed SMA fibroblasts in 6-well or 12-well plates. Allow cells to adhere and reach 60-70% confluency.

-

Dosing: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control (final DMSO concentration should be ≤ 0.1%).

-

Incubation: Replace the culture medium with the drug-containing medium and incubate for 48-72 hours.

RNA Isolation and RT-qPCR for SMN2 Splicing Analysis

-

RNA Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the well using a TRIzol-based reagent or a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.

-

-

Real-Time qPCR:

-

Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix.

-

Use primers specific for full-length SMN2 (including exon 7) and SMN2Δ7 (lacking exon 7). A common strategy is to use a forward primer in exon 6 and reverse primers spanning the exon 6-8 junction (for SMN2Δ7) or within exon 7 (for full-length SMN2).

-

Primer Examples:

-

SMN (detects both full-length and Δ7): Fwd: 5'-GTC CAG ATT CTC TTG ATG AT-3' (Exon 6), Rev: 5'-CTA TAA CGC TTC ACA TTC CA-3' (Exon 8)

-

Full-Length SMN2 specific probe: A TaqMan probe targeting the exon 7 sequence can be used for specific quantification.

-

-

Normalize the expression of SMN2 transcripts to a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the ratio of full-length SMN2 to SMN2Δ7 or the fold change in full-length SMN2 relative to the vehicle control using the ΔΔCt method.

-

Protein Extraction and Western Blot for SMN Protein Quantification

-

Protein Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 12% polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SMN protein (e.g., mouse anti-SMN, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize SMN protein levels to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound is a valuable tool for studying the correction of SMN2 splicing in in vitro models of Spinal Muscular Atrophy. The protocols outlined above provide a robust framework for researchers to assess the efficacy of this compound and similar splicing modifiers in increasing full-length SMN protein levels. Careful execution of these experiments will yield critical data for the preclinical evaluation of potential SMA therapeutics. Although the clinical development of this compound was halted, the insights gained from its study have been instrumental in the development of its successor, risdiplam, which is now an approved therapy for SMA.

References

- 1. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The diversity of splicing modifiers acting on A-1 bulged 5′-splice sites reveals rules for rational drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Analyses of SMN1 and SMN2 Based on Real-Time LightCycler PCR: Fast and Highly Reliable Carrier Testing and Prediction of Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RG7800 Administration in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7800 is an orally administered small molecule that acts as a selective splicing modifier of the Survival of Motor Neuron 2 (SMN2) gene. In preclinical studies, this compound has been shown to increase the production of full-length SMN protein, which is deficient in Spinal Muscular Atrophy (SMA).[1][2] This document provides detailed application notes and protocols for the administration of this compound in laboratory animals, based on available preclinical data. These guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound and related compounds.

Data Presentation

Table 1: Summary of Preclinical Efficacy of this compound in SMA Mouse Models

| Animal Model | Administration Route | Dosing Regimen | Key Outcomes | Reference |

| SMNΔ7 Mice | Intraperitoneal (IP) | Daily injections | Increased full-length SMN transcript and protein levels, improved survival and weight.[3] | [3][4] |

| C/C-allele SMA Mice | Oral (gavage) | Daily for up to 30 days | Dose-dependent increase in SMN protein levels in blood. | |

| SMA Mouse Model | Oral | Not specified | Dose-dependent increase in SMN protein levels. |

Table 2: Pharmacokinetic and Toxicological Data for this compound and Related Compounds

| Animal Model | Compound | Administration Route | Dosing Regimen | Key Findings | Reference |

| Wild-type FVB/N Mice (adult) | SMN-C1 | Oral (gavage) | Single dose of 10 mg/kg | Characterization of plasma and brain tissue concentrations. | |

| Wild-type FVB/N Mice (neonatal) | SMN-C1 | Intraperitoneal (IP) | Single dose of 10 mg/kg | Slower elimination compared to adult mice. | |

| Cynomolgus Monkeys | This compound | Oral | Daily for 39 weeks | Development of non-reversible histological changes in the retina. |

*SMN-C1 is a structurally related SMN2 splicing modifier.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Mice

Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in mice.

Materials:

-

This compound powder

-

Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water

-

0.1% (v/v) Tween 80

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice, calculate the total mass of this compound needed for the study cohort.

-

Prepare the vehicle:

-

Weigh the appropriate amount of HPMC and dissolve it in sterile water to achieve a 0.5% concentration.

-

Add Tween 80 to the HPMC solution to a final concentration of 0.1%.

-

Mix thoroughly until the solution is clear.

-

-

Formulate the this compound suspension:

-

Weigh the calculated amount of this compound powder and place it in a sterile conical tube.

-

Add the prepared vehicle to the this compound powder to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg volume).

-

Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension.

-

If necessary, sonicate the suspension for short intervals to aid in dispersion, avoiding overheating.

-

-

Storage and Handling:

-

Prepare the formulation fresh daily to ensure stability.

-

Store the suspension at room temperature and protect it from light.

-

Vortex the suspension immediately before each administration to ensure uniform dosing.

-

Protocol 2: Oral Gavage Administration of this compound in Adult Mice

Objective: To accurately and safely administer the prepared this compound formulation directly into the stomach of adult mice.

Materials:

-

Prepared this compound suspension

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip)

-

1 mL syringes

-

Animal scale

-

Personal Protective Equipment (PPE): gloves, lab coat, eye protection

Procedure:

-

Animal Preparation:

-

Accurately weigh each mouse before dosing to calculate the precise volume of the this compound suspension to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

-

-

Dose Calculation:

-

Calculate the volume of the this compound suspension for each mouse based on its body weight and the desired dose.

-

-

Administration:

-

Gently restrain the mouse by the scruff of the neck to immobilize its head. The body should be held in a vertical position to straighten the path to the esophagus.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it over the tongue towards the esophagus.

-

Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly down the esophagus to the pre-marked depth.

-

Slowly depress the syringe plunger to deliver the suspension.

-

Gently withdraw the gavage needle along the same path of insertion.

-

-

Post-Administration Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.

-

Continue to monitor the animals daily for any adverse effects.

-

Protocol 3: Intraperitoneal (IP) Injection of this compound in Neonatal Mice

Objective: To administer this compound to neonatal mice via intraperitoneal injection, a suitable alternative when oral gavage is challenging.

Materials:

-

This compound powder

-

Vehicle: Dimethyl sulfoxide (DMSO) or a sterile saline solution (vehicle selection should be optimized for solubility and tolerability)

-

Insulin syringes with a 28-30 gauge needle

-

Animal scale (for neonatal mice)

-

PPE

Procedure:

-

Formulation Preparation:

-

Dissolve this compound in the chosen vehicle to the desired concentration. Ensure complete dissolution.

-

-

Animal and Dose Preparation:

-

Weigh the neonatal mouse.

-

Calculate the required injection volume. Note that injection volumes for neonatal mice should be minimal.

-

-

Administration:

-

Securely hold the neonatal mouse, exposing the lower right or left quadrant of the abdomen.

-

Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity, avoiding internal organs.

-

Gently aspirate to ensure no fluid or blood is drawn, confirming correct needle placement.

-

Slowly inject the this compound solution.

-

Withdraw the needle and return the pup to its litter.

-

-

Post-Administration Monitoring:

-

Monitor the pup for any signs of distress and ensure it is accepted back by the mother.

-

Observe the injection site for any signs of irritation or inflammation.

-

Mandatory Visualizations

Caption: Mechanism of action of this compound in SMN2 splicing.

Caption: General experimental workflow for this compound efficacy studies.

References

- 1. researchgate.net [researchgate.net]

- 2. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual SMN inducing therapies can rescue survival and motor unit function in symptomatic Δ7SMA mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring SMN Protein Levels Following RG7800 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause of SMA is the deletion or mutation of the SMN1 gene. A nearly identical gene, SMN2, can produce functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in most of the transcribed mRNA, resulting in a truncated and unstable protein.[1][2][3] RG7800 (also known as risdiplam) is a small molecule that acts as an SMN2 splicing modifier.[1][4] It functions by promoting the inclusion of exon 7 in the SMN2 mRNA transcript, thereby increasing the production of full-length, functional SMN protein. This document provides detailed application notes and protocols for the accurate quantification of SMN protein levels following treatment with this compound, a critical step in evaluating its therapeutic efficacy. Oral administration of this compound has been shown to increase full-length SMN2 mRNA expression in the blood of healthy adults and SMN protein levels in SMA patients by up to two-fold.

Mechanism of Action of this compound

This compound selectively binds to the SMN2 pre-mRNA and modifies its splicing pattern to include exon 7. This correction of the splicing defect leads to an increased synthesis of full-length SMN protein, which is crucial for the survival and function of motor neurons. The oral bioavailability of this compound allows for systemic distribution, potentially increasing SMN protein levels in both the central nervous system and peripheral tissues.

Quantitative Data on SMN Protein Increase after this compound (Risdiplam) Treatment

The following tables summarize the observed increase in SMN protein levels in response to this compound (risdiplam) treatment in various preclinical and clinical settings.

Table 1: Preclinical Studies with this compound in Mouse Models of SMA

| Mouse Model | Treatment Dose | Duration | Tissue | Fold Increase in SMN Protein (vs. Vehicle) | Reference |

| SMNΔ7 Mice | 1 mg/kg/day | 7 days | Brain | ~1.5-fold | |

| SMNΔ7 Mice | 1 mg/kg/day | 7 days | Muscle | ~2-fold | |

| C/C-allele Mice | 10 mg/kg/day | 28 days | Brain | Dose-dependent increase | |

| C/C-allele Mice | 10 mg/kg/day | 28 days | Blood | Dose-dependent increase |

Table 2: Clinical Trial Data for Risdiplam (this compound successor) in SMA Patients

| Clinical Trial | SMA Type | Patient Population | Treatment Dose | Duration | Baseline SMN (ng/mL, mean) | Post-treatment SMN (ng/mL, mean) | Fold Increase | Reference |

| MOONFISH (this compound) | Type 2 & 3 | Adult & Adolescent | 10 mg/day | 12 weeks | - | Up to 2-fold increase from baseline | Up to 2-fold | |

| FIREFISH (Risdiplam) | Type 1 | Infants | 0.2 mg/kg/day | 4 weeks | - | ≥2-fold median increase | ≥2-fold | |

| SUNFISH (Risdiplam) | Type 2 & 3 | Children & Adults | 0.25 mg/kg or 5 mg/day | 4 weeks | - | ≥2-fold median increase | ≥2-fold | |

| JEWELFISH (Risdiplam) | Type 1, 2, & 3 | Previously treated | Age/weight dependent | 12 months | 2.02 (Type 1), 3.30 (Type 2), 4.02 (Type 3) | Significant increase | >2-fold for some |

Experimental Protocols for Measuring SMN Protein Levels

Accurate quantification of SMN protein is essential for evaluating the efficacy of this compound. The following are detailed protocols for commonly used methods.

Enzyme-Linked Immunosorbent Assay (ELISA) for SMN Protein in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is adapted from established methods for SMN ELISA.

A. Materials and Reagents:

-

SMN ELISA Kit (e.g., Enzo Life Sciences, ADI-900-209 or similar)

-

Whole blood collected in EDTA tubes

-

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

-

Lymphoprep™ or other density gradient medium

-

Cell lysis buffer (RIPA or similar, supplemented with protease inhibitors)

-

BCA Protein Assay Kit

-

Microplate reader capable of measuring absorbance at 450 nm

-

Plate shaker

B. Protocol:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Lymphoprep™ in a conical tube.

-

Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.

-

Aspirate the upper plasma layer and carefully collect the buffy coat (PBMC layer) at the interface.

-

Wash the collected PBMCs with PBS and centrifuge at 250 x g for 10 minutes. Repeat the wash step.

-

Resuspend the final PBMC pellet in a known volume of PBS for cell counting.

-

-

Cell Lysis and Protein Quantification:

-

Centrifuge the counted PBMCs and resuspend the pellet in cell lysis buffer at a concentration of 10^6 - 10^8 cells/mL.

-

Incubate on ice for 30 minutes with gentle vortexing.

-

Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and determine the total protein concentration using a BCA assay.

-

-

ELISA Procedure (refer to kit manual for specific volumes and incubation times):

-

Prepare SMN protein standards and samples (diluted in assay buffer if necessary).

-

Add 100 µL of standards and samples to the appropriate wells of the anti-SMN antibody-coated plate.

-

Incubate for 1 hour at room temperature on a plate shaker.

-

Wash the wells four times with the provided wash buffer.

-

Add 100 µL of the detection antibody to each well and incubate for 1 hour.

-

Wash the wells four times.

-

Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes.

-

Wash the wells four times.

-

Add 100 µL of TMB substrate and incubate for 30 minutes.

-

Add 100 µL of stop solution and read the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of SMN protein in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the SMN protein concentration to the total protein concentration of the lysate.

-

Western Blot for SMN Protein in Cell Lysates

This protocol provides a general framework for semi-quantitative Western blotting.

A. Materials and Reagents:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-SMN monoclonal antibody

-

Primary antibody: anti-β-actin or other loading control antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

B. Protocol:

-

Sample Preparation:

-

Lyse cells in RIPA buffer on ice for 20-30 minutes.

-

Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.

-

Determine the total protein concentration of the supernatant using a BCA assay.

-

Mix equal amounts of protein (e.g., 20-30 µg) with SDS-PAGE sample buffer and boil for 5-10 minutes.

-

-

Gel Electrophoresis and Transfer:

-

Load samples and a protein ladder onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SMN antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., β-actin).

-

Quantify the band intensities using densitometry software.

-

Normalize the SMN band intensity to the loading control band intensity to determine the relative SMN protein levels.

-

Electrochemiluminescence Immunoassay (ECLIA) for SMN Protein

ECLIA offers high sensitivity and a wide dynamic range for SMN protein quantification, particularly in small sample volumes like whole blood.

A. Principle: This sandwich immunoassay utilizes a capture antibody coated on an electrode and a detection antibody labeled with an electrochemiluminescent tag. In the presence of SMN protein, a sandwich is formed. An electrical stimulus triggers an electrochemical reaction, leading to light emission that is proportional to the amount of SMN protein.

B. General Procedure (platform-specific protocols should be followed):